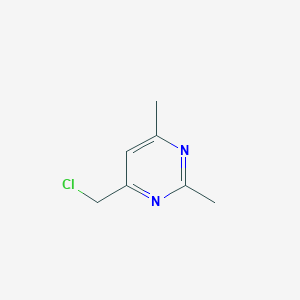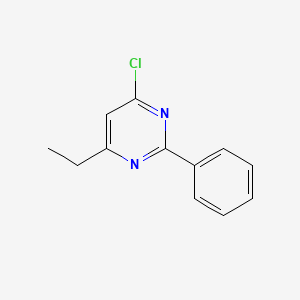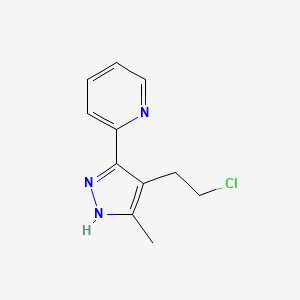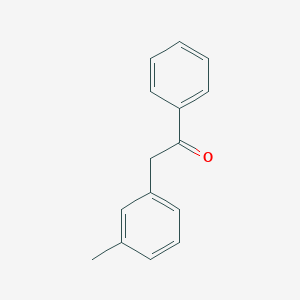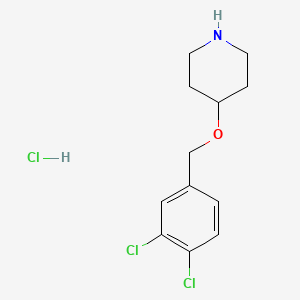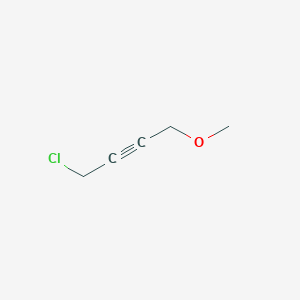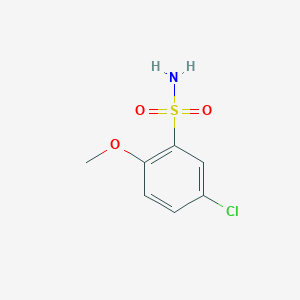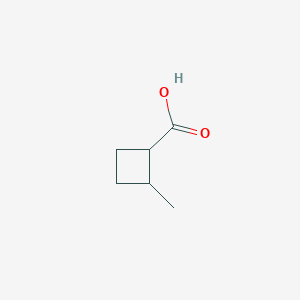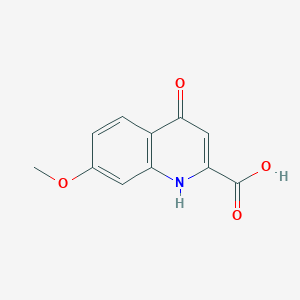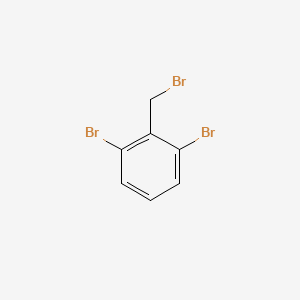
1,3-二溴-2-(溴甲基)苯
概述
描述
1,3-Dibromo-2-(bromomethyl)benzene is a chemical compound with the molecular formula C7H5Br3 and a molecular weight of 328.83 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for 1,3-Dibromo-2-(bromomethyl)benzene is 1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 . The packing patterns of these compounds are dominated by Br…Br contacts and C—H…Br hydrogen bonds .Physical And Chemical Properties Analysis
1,3-Dibromo-2-(bromomethyl)benzene is a white to yellow solid . It has a molecular weight of 328.83 . The melting point is between 80-81 degrees Celsius .科学研究应用
在聚合物科学中的合成和表征
- 聚合物科学:1,3-二溴-2-(溴甲基)苯已被用作苯乙烯原子转移自由基聚合的引发剂。这个过程导致形成基于聚苯乙烯的大分子单体,其中含有二溴苯基亚甲基,然后在Suzuki偶联中使用,用于聚合物合成,产生具有良好溶解性和独特光学性质的聚合物 (Yurteri等人,2005)。
在有机合成中的应用
- 有机合成:这种化学物质在有机金属合成中作为多功能起始物质。例如,它的衍生物已被用于乙炔二茂铁化合物的制备,其中它经过钯催化的交叉偶联反应,为有机金属化学领域做出贡献 (Fink et al., 1997)。
结构研究和晶体学
- 晶体学:该化合物已被用于晶体学中的结构性质研究。研究集中在二溴甲基和溴甲基取代苯和萘上,表明1,3-二溴-2-(溴甲基)苯展示了特定的Br...Br接触和C-H...Br氢键,这在晶体堆积模式中具有重要意义 (Kuś等人,2023)。
电合成和电化学
- 电化学:它参与电合成过程,如在萘醌衍生物存在下的电化学还原。这导致电还原Diels-Alder类型的顺序反应,表明它在电有机合成中的潜力 (Habibi et al., 2015)。
在材料科学中的应用
- 材料科学:1,3-二溴-2-(溴甲基)苯在材料科学中被用于合成功能化聚合物和共聚物,特别是通过受控聚合和偶联过程合成的材料,由于其独特的物理和化学性质,在各种技术领域具有潜在应用 (Colak et al., 2006)。
分析化学和传感器开发
- 分析化学:这种化合物已被用于分析化学中的研究,特别是在通过吸附性溶出伏安法开发镍(II)测定的络合剂方面。其衍生物在环境监测和分析方法学中显示出潜力 (Hurtado et al., 2013)。
安全和危害
未来方向
Research on brominated compounds like 1,3-Dibromo-2-(bromomethyl)benzene is ongoing. For instance, the structures of six benzene and three naphthalene derivatives involving bromo, bromomethyl, and dibromomethyl substituents have been presented in a recent study . This research could lead to new insights and applications for these types of compounds.
Relevant Papers Several papers have been published on the topic of brominated compounds like 1,3-Dibromo-2-(bromomethyl)benzene . These papers discuss the synthesis, structure, and properties of these compounds, and they may provide further insights into the characteristics and potential applications of 1,3-Dibromo-2-(bromomethyl)benzene.
作用机制
Mode of Action
1,3-Dibromo-2-(bromomethyl)benzene is likely to undergo reactions typical of brominated aromatic compounds. These can include free radical bromination and nucleophilic substitution . The bromine atoms on the molecule make it highly reactive, allowing it to participate in various chemical reactions.
Action Environment
The action of 1,3-Dibromo-2-(bromomethyl)benzene can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactive species, pH, temperature, and solvent conditions . It should be stored under inert gas, away from light and air .
属性
IUPAC Name |
1,3-dibromo-2-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXJJFWSOLXOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538840 | |
| Record name | 1,3-Dibromo-2-(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93701-32-7 | |
| Record name | 1,3-Dibromo-2-(bromomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93701-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-2-(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibromo-2-(bromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

